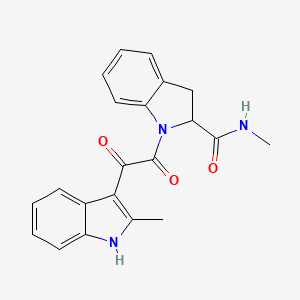

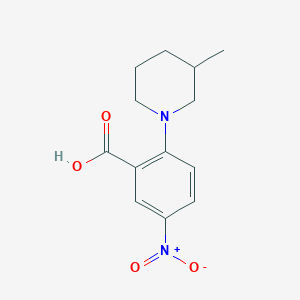

(5-Nitro-2-piperidinophenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to “(5-Nitro-2-piperidinophenyl)methanol” often involves complex reactions, including condensation and nucleophilic substitutions. For example, one study detailed the synthesis of a structurally related compound by condensing [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride, utilizing methylene dichloride as solvent and triethylamine as the base, highlighting the intricate methods used in synthesizing nitrophenyl-piperidine derivatives (Prasad et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates significant insights into their chemical behavior. For instance, the crystal and molecular structure of a side product in the synthesis of a benzothiazinone, a class of new anti-tuberculosis drug candidates, was reported to provide understanding of the structural characteristics of nitrophenyl-piperidine derivatives (Eckhardt et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of “this compound” and similar compounds are diverse, including nucleophilic substitutions and the influence of substituent effects on reaction rates. Studies have explored the kinetics and mechanisms of reactions involving piperidine and related molecules, demonstrating the complex interactions that govern their chemical behavior (Spinelli et al., 1972).

Physical Properties Analysis

The physical properties, such as crystallization behaviors and conformational dynamics, are crucial for understanding the stability and reactivity of these compounds. Research detailing the synthesis and structural characterization of related compounds provides valuable data on their physical characteristics, which are essential for their practical applications and theoretical studies (Maru & Shah, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of nitrophenyl-piperidine derivatives are influenced by their molecular structure and the presence of functional groups. Studies on the kinetics of reactions involving these compounds, such as debromination and substitution reactions, provide insights into their chemical properties and potential reactivity patterns (Consiglio et al., 1975).

Aplicaciones Científicas De Investigación

1. Structural Analysis and Synthesis

- Crystal Structure and Synthesis: The synthesis and structural characterization of compounds similar to (5-Nitro-2-piperidinophenyl)methanol, like 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, have been studied, revealing details about the crystal structure, bond angles, and molecular conformation. The structure of such compounds often exhibits specific crystalline properties and geometries, contributing to our understanding of molecular interactions and stability (Prasad et al., 2008).

2. Catalysis and Synthesis of Drug Molecules

- N-Methylation and Transfer Hydrogenation: Compounds involving this compound derivatives have been employed in catalytic processes like N-methylation of amines and transfer hydrogenation of nitroarenes using methanol. Such reactions are crucial in synthesizing pharmaceutical agents through late-stage functionalization, highlighting the compound's significance in drug synthesis and pharmaceutical chemistry (Sarki et al., 2021).

3. Photochemical and Electrochemical Reactions

- Photochemical Reactivity: Metal–organic frameworks containing nitro-functionalized components, similar in function to this compound, exhibit unexpected photochemical reactivity. This reactivity includes the oxidation of guest molecules and the formation of stable radicals within the structure, indicating potential applications in photochemistry and materials science (Reinsch et al., 2015).

- Electrocatalytic Alcohol Oxidation: Copper/nitroxyl co-catalyst systems, incorporating structures similar to this compound, have been reported for their efficient electrochemical oxidation of alcohols. This illustrates the compound's potential in energy conversion, biomass utilization, and fine-chemical synthesis (Badalyan & Stahl, 2016).

Propiedades

IUPAC Name |

(5-nitro-2-piperidin-1-ylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-9-10-8-11(14(16)17)4-5-12(10)13-6-2-1-3-7-13/h4-5,8,15H,1-3,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJSQHAKICNAIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2489592.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2489593.png)

![2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2489599.png)

![N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide](/img/structure/B2489602.png)

![4-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2489604.png)